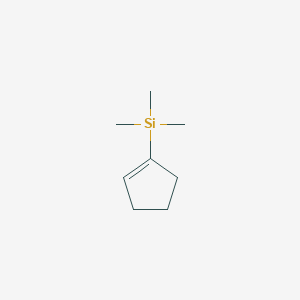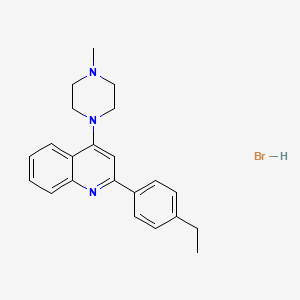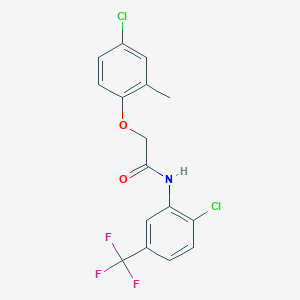
2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine is a chemical compound with the molecular formula C13H11Cl4NSi. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of four chlorine atoms and a dimethyl(phenyl)silyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the dimethyl(phenyl)silyl group. One common method involves the use of pyridine as a starting material, which is then subjected to chlorination using chlorine gas or other chlorinating agents under controlled conditions. The resulting tetrachloropyridine is then reacted with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the chlorination reactions safely and efficiently. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the interactions of pyridine derivatives with biological molecules.
Industry: The compound is used in the production of agrochemicals, such as insecticides and herbicides, due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine involves its interaction with specific molecular targets. The chlorine atoms and the dimethyl(phenyl)silyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrachloropyridine: Lacks the dimethyl(phenyl)silyl group but has similar chlorination patterns.
4-(Dimethyl(phenyl)silyl)pyridine: Lacks the chlorine atoms but has the dimethyl(phenyl)silyl group.
Pentachloropyridine: Contains an additional chlorine atom compared to 2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine.
Uniqueness
This compound is unique due to the combination of its chlorination pattern and the presence of the dimethyl(phenyl)silyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
18359-50-7 |
|---|---|
Fórmula molecular |
C13H11Cl4NSi |
Peso molecular |
351.1 g/mol |
Nombre IUPAC |
dimethyl-phenyl-(2,3,5,6-tetrachloropyridin-4-yl)silane |
InChI |
InChI=1S/C13H11Cl4NSi/c1-19(2,8-6-4-3-5-7-8)11-9(14)12(16)18-13(17)10(11)15/h3-7H,1-2H3 |
Clave InChI |
JZSSBJYOEBYEHG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)C2=C(C(=NC(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]phenanthrene-6-carboxylic acid](/img/structure/B11946207.png)

![1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11946222.png)

![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)




![Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-](/img/structure/B11946263.png)




